molecular formula C27H23NO4 B13628133 2'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid

2'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid

Cat. No.: B13628133
M. Wt: 425.5 g/mol
InChI Key: GDDMXLLDHPSNNQ-UHFFFAOYSA-N
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Description

2’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’-carboxylic acid is a complex organic compound known for its unique structural features. It contains a spirocyclic framework, which is a rare and interesting structural motif in organic chemistry. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’-carboxylic acid typically involves multiple steps. One common approach is to start with the appropriate isoquinoline derivative and introduce the spirocyclic cyclopropane moiety through a cyclopropanation reaction. The Fmoc group is then introduced using fluorenylmethoxycarbonyl chloride under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development rather than large-scale manufacturing. the general principles of organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing reactive sites that can interact with enzymes or other proteins. This interaction can modulate biological pathways, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’-carboxylic acid lies in its spirocyclic structure and the presence of the Fmoc group. These features make it a valuable tool in synthetic organic chemistry and biochemical research.

Properties

Molecular Formula

C27H23NO4

Molecular Weight

425.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-1-carboxylic acid

InChI

InChI=1S/C27H23NO4/c29-25(30)24-21-11-5-6-12-23(21)27(13-14-27)16-28(24)26(31)32-15-22-19-9-3-1-7-17(19)18-8-2-4-10-20(18)22/h1-12,22,24H,13-16H2,(H,29,30)

InChI Key

GDDMXLLDHPSNNQ-UHFFFAOYSA-N

Canonical SMILES

C1CC12CN(C(C3=CC=CC=C23)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

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